1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a complex organic compound with the molecular formula C13H8FIN2O2S and a molecular weight of 402.18 g/mol . This compound is notable for its unique structure, which includes a benzenesulfonyl group, a fluorine atom, and an iodine atom attached to a pyrrolo[2,3-b]pyridine core. It is primarily used in research settings, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorine Atom: This step often involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
Chemical Reactions Analysis
1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium azide or potassium cyanide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting kinases and other enzymes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers use this compound to study its interactions with biological targets, which can provide insights into its potential therapeutic applications.
Mechanism of Action
Comparison with Similar Compounds
1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine can be compared to other similar compounds, such as:
- 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
- 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
- 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine
These compounds share similar core structures but differ in the substituents attached to the pyrrolo[2,3-b]pyridine ring. The presence of different halogen atoms (fluorine, chlorine) or functional groups (benzenesulfonyl) can significantly influence their chemical reactivity and biological activity .
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-fluoro-3-iodopyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FIN2O2S/c14-9-6-11-12(15)8-17(13(11)16-7-9)20(18,19)10-4-2-1-3-5-10/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIWDKYKFUDNNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FIN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640127 |
Source
|
Record name | 1-(Benzenesulfonyl)-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001413-99-5 |
Source
|
Record name | 1-(Benzenesulfonyl)-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.